9-Oxa-1-azaspiro[5.5]undecane
Overview
Description
9-Oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves a six-step synthetic route using the olefin metathesis reaction on a Grubbs catalyst, although this approach is complex and expensive .
Industrial Production Methods
Industrial production methods for 9-Oxa-1-azaspiro[5 the Prins cyclization reaction offers a more straightforward and potentially scalable approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
9-Oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane
- 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane
Uniqueness
9-Oxa-1-azaspiro[5.5]undecane stands out due to its diverse biological activities and potential as a drug-like molecule. Its unique spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYNSTWKWZXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718889 | |
Record name | 9-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53702-82-2 | |
Record name | 9-Oxa-1-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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